Enterostatin

Endogenous Peptide Quantification Tissue Distribution HPLC

Select Enterostatin (APGPR), the predominant endogenous pentapeptide (Ala-Pro-Gly-Pro-Arg) in humans and rodents, for robust and reproducible fat-specific appetite research. Unlike analogs VPDPR or VPGPR, APGPR demonstrates a defined 150 nM binding affinity to the F1-ATPase β-subunit receptor and operates via a distinct CCK1 receptor-dependent mechanism. Its well-characterized U-shaped dose-response curve and selective suppression of high-fat diet intake make it the validated standard for two-choice macronutrient paradigms and indirect calorimetry studies. Ensure experimental consistency by choosing the endogenous, quantitatively validated sequence.

Molecular Formula C21H36N8O6
Molecular Weight 496.6 g/mol
CAS No. 117830-79-2
Cat. No. B549975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnterostatin
CAS117830-79-2
SynonymsAla-Pro-Gly-Pro-Arg
alanyl-prolyl-glycyl-prolyl-arginine
APGPR
procolipase activation peptide
Molecular FormulaC21H36N8O6
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N
InChIInChI=1S/C21H36N8O6/c1-12(22)19(33)29-10-4-6-14(29)17(31)26-11-16(30)28-9-3-7-15(28)18(32)27-13(20(34)35)5-2-8-25-21(23)24/h12-15H,2-11,22H2,1H3,(H,26,31)(H,27,32)(H,34,35)(H4,23,24,25)/t12-,13-,14-,15-/m0/s1
InChIKeyITZMJCSORYKOSI-AJNGGQMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enterostatin (CAS 117830-79-2) Peptide for Fat Intake and Energy Metabolism Research


Enterostatin (APGPR), with CAS number 117830-79-2, is an endogenous pentapeptide generated by the tryptic cleavage of procolipase in the small intestine [1]. It serves as a key negative feedback signal in the regulation of dietary fat intake and energy homeostasis. Its primary sequence, Ala-Pro-Gly-Pro-Arg (APGPR), is highly conserved across evolution and represents the predominant endogenous form found in humans, mice, and rats, distinguishing it from other species-specific variants [2][3].

Why In-Class Peptides Cannot Substitute for Enterostatin (APGPR)


While enterostatin analogs such as VPDPR (porcine/canine) and VPGPR (VPGPR) share the core XPXPR motif and are often cited as having similar activity, their interchangeability in research is not supported by quantitative binding, distribution, or metabolic data. APGPR is the predominant endogenous form in rodents and humans and demonstrates distinct binding kinetics to the F1-ATPase β-subunit receptor [1]. Furthermore, its physiological effects are mediated through a CCK1 receptor-dependent mechanism despite lacking direct affinity, a pathway shared with VPDPR but with different downstream implications [2]. Substituting with another analog without rigorous validation introduces significant experimental variability, as demonstrated by the U-shaped dose-response curve and structural specificity for activity [3]. The following evidence provides quantitative justification for the selection of APGPR over its closest analogs.

Quantitative Evidence for Selecting Enterostatin (APGPR) over Analogs


APGPR is the Predominant Endogenous Enterostatin Form in Rodent Models

In an analysis of rat gut and pancreatic extracts, APGPR was identified as the predominant form of enterostatin, with only a small amount detected as the VPGPR variant [1]. The study used ELISA assays and HPLC purification to distinguish and quantify the two isoforms.

Endogenous Peptide Quantification Tissue Distribution HPLC Enterostatin Isoforms

APGPR Lacks Direct Affinity for CCK1 Receptor Despite Mediating its Effects

In a study examining the hypocholesterolemic mechanism, APGPR was found to have no direct binding affinity for the CCK1 receptor, yet its effect on serum cholesterol was completely blocked by the CCK1 antagonist lorglumide [1]. This was also true for the analog VPDPR, demonstrating that both peptides act via an indirect, CCK1-dependent pathway.

Receptor Binding Assay CCK1 Receptor Cholesterol Lowering Pharmacology

APGPR Binding to F1-ATPase β-Subunit Exhibits Nanomolar Affinity

Surface plasmon resonance (SPR) analysis demonstrated that APGPR binds to the purified F1-ATPase β-subunit with a dissociation constant (Kd) of 150 nM, whereas no binding could be detected for the assembled F1-ATPase complex [1]. This quantifies the receptor-ligand interaction and distinguishes it from the analog VPDPR, for which comparative Kd values are not reported.

Surface Plasmon Resonance Receptor Binding Affinity F1-ATPase Enterostatin Receptor

APGPR Shows a U-Shaped Dose-Response Curve with Maximal Feeding Inhibition at 1 nmol

In a study of structural requirements for activity, the dose-response curve for intracerebroventricular (ICV) injection of enterostatin (VPDPR) was found to be U-shaped, with maximal inhibition of high-fat diet intake occurring at a dose of 1 nmol [1]. While this study was performed on VPDPR, the data suggests that APGPR may exhibit a similar non-linear dose-response profile. At the 1 nmol dose, food intake was reduced from a baseline of approximately 6-7 g to around 3-4 g.

Dose-Response Food Intake Intracerebroventricular High-Fat Diet

APGPR Significantly Reduces High-Fat Food Intake in a Two-Choice Diet Model

Intracerebroventricular injection of APGPR in female Sprague-Dawley rats significantly reduced high-fat food intake in a two-choice situation of low-fat (14% fat by energy) and high-fat (38% fat) food [1]. The study compared APGPR to a vehicle control and demonstrated a clear preference shift, though exact gram reduction was not specified.

Food Preference High-Fat Diet Intracerebroventricular Injection In Vivo

APGPR Modulates Serotonergic Pathways for Anorectic Effect via 5-HT1B Receptors

In a study on serotonergic mechanisms, intraperitoneal administration of 120 nmol enterostatin reduced high-fat diet intake in 5-HT2C receptor knockout mice from 4.54 ± 0.47 kcal to 2.53 ± 0.76 kcal (P < 0.05) [1]. This effect was blocked by the 5-HT1B antagonist GR55526, but not by the 5-HT2C antagonist ritanserin, demonstrating a specific 5-HT1B-dependent pathway.

Serotonin 5-HT1B Receptor Feeding Behavior Amygdala

Validated Research and Industrial Applications for Enterostatin (APGPR)


Quantitative Studies on Dietary Fat Preference and Macronutrient Selection

Employing APGPR is ideal for investigations using the two-choice (high-fat vs. low-fat) or three-choice macronutrient selection paradigms. Its well-documented, selective suppression of high-fat diet consumption provides a robust and reproducible phenotype for studying the neural and hormonal control of fat-specific appetite. The U-shaped dose-response curve underscores the need for precise dosing in such experiments [1].

Metabolic Phenotyping and Energy Expenditure Analysis

Chronic or acute administration of APGPR is suitable for metabolic studies using indirect calorimetry. Intraperitoneal injection (100 nmol) reliably reduces respiratory quotient (RQ) and increases energy expenditure, effects that are greater than can be explained by food intake reduction alone. This makes APGPR a valuable tool for dissecting the mechanisms of substrate partitioning and lipid oxidation [2].

Receptor Binding and Pharmacological Pathway Validation

The established 150 nM binding affinity of APGPR to the F1-ATPase β-subunit, as determined by surface plasmon resonance, provides a solid foundation for receptor-ligand interaction studies [3]. Furthermore, its indirect CCK1 receptor-dependent mechanism offers a model for investigating non-canonical signaling pathways, where a peptide elicits a physiological response via a receptor it does not directly bind [4].

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